molecular formula C15H10Cl2N2OS3 B2390131 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 922659-30-1

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2390131
CAS No.: 922659-30-1
M. Wt: 401.34
InChI Key: LVRPGPXBFHPIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dichlorothiophene with appropriate thioamide precursors under controlled conditions.

    Acetamide Formation: The thiazole intermediate is then reacted with phenylthioacetic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thioethers or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole (an antibiotic).

    Phenylthioacetamides: Compounds with similar phenylthioacetamide structures, such as certain herbicides or fungicides.

Uniqueness

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound with notable biological activity, particularly within the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Profile

  • Molecular Formula : C13H8Cl2N2OS3
  • Molecular Weight : 375.3 g/mol
  • CAS Number : 921518-50-5
  • Structure : The compound features a thiazole ring and a dichlorothiophene moiety, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : This compound has been shown to possess significant antimicrobial activity against various pathogens. The presence of the thiazole and thiophene groups enhances its interaction with microbial membranes, leading to increased permeability and cell death.
  • Antitumor Activity : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It appears to interfere with cell cycle regulation and promote oxidative stress within the cells.
  • Anti-inflammatory Effects : Studies have suggested that the compound can reduce inflammatory markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This inhibition leads to decreased production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It modulates key signaling pathways, including MAPK/ERK pathways, which are crucial for cell proliferation and survival. By altering these pathways, the compound can induce apoptosis in cancer cells.

Case Studies

Several studies have explored the efficacy of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. It was particularly effective against Gram-positive bacteria.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Antitumor Efficacy : In a preclinical model using human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
    Treatment GroupCell Viability (%)
    Control100
    10 µM75
    20 µM50
    50 µM25

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS3/c16-12-6-10(14(17)23-12)11-7-22-15(18-11)19-13(20)8-21-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPGPXBFHPIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.